BenchChemオンラインストアへようこそ!

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid

Multidrug Resistance MRP1 Inhibitor Cancer Chemotherapy

4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid (CAS 1351399-03-5) is a synthetic, low-molecular-weight (236.29 g/mol) hybrid molecule incorporating a 4-aminobenzoic acid (PABA) substructure linked to a partially saturated 5,6-dihydro-4H-1,3-thiazine heterocycle. This 4-aminobenzoic acid pharmacophore is the critical structural determinant for selective inhibition of Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) over P-glycoprotein (P-gp), as established through comparative studies of a closely related fused-ring analog.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 1351399-03-5
Cat. No. B2870755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid
CAS1351399-03-5
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESC1CN=C(SC1)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H12N2O2S/c14-10(15)8-2-4-9(5-3-8)13-11-12-6-1-7-16-11/h2-5H,1,6-7H2,(H,12,13)(H,14,15)
InChIKeyQFJZHINDQUDTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic Acid (CAS 1351399-03-5) for MRP1 and Kinase Research


4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid (CAS 1351399-03-5) is a synthetic, low-molecular-weight (236.29 g/mol) hybrid molecule incorporating a 4-aminobenzoic acid (PABA) substructure linked to a partially saturated 5,6-dihydro-4H-1,3-thiazine heterocycle . This 4-aminobenzoic acid pharmacophore is the critical structural determinant for selective inhibition of Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) over P-glycoprotein (P-gp), as established through comparative studies of a closely related fused-ring analog [1]. The compound serves as a simplified, non-fused scaffold for exploring MRP1-mediated multidrug resistance reversal and provides a distinct electronic and steric profile compared to fully aromatic thiazole-based kinase inhibitors.

Why 4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic Acid Cannot Be Replaced by Generic 4-Aminobenzoic Acid or Thiazole Analogs


The biological activity of this chemical series is exquisitely sensitive to both the substitution pattern on the 4-aminobenzoic acid core and the oxidation state of the heterocycle. Unsubstituted 4-aminobenzoic acid (PABA) lacks any inhibitory activity against MRP1, proving that the thiazine moiety is indispensable for target engagement [1]. Furthermore, while 4-(thiazol-5-yl)benzoic acid derivatives are potent CK2 kinase inhibitors (IC₅₀ = 0.014–0.017 µM), replacing the aromatic thiazole with a 5,6-dihydro-4H-1,3-thiazine ring profoundly alters the compound's basicity, conformational flexibility, and hydrogen-bonding capacity, rerouting its selectivity profile away from CK2 and toward other targets such as MRP1 or GPCRs [2]. These structure-activity relationship (SAR) cliffs mean that generic in-class substitution will result in loss of the desired biological phenotype.

Quantitative Evidence Guide: 4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic Acid vs. Closest Analogs


MRP1 Inhibitory Potency: Target Compound's Analog is 6-Fold More Potent than MK571

The closest structurally characterized analog, compound 1 (4-[(5,6,7,8-tetrahydro-4-oxo-4H-[1]benzothieno[2,3-d][1,3]thiazin-2-yl)amino]benzoic acid), is reported to be 'about six times more potent than the known inhibitor MK571 at MRP1' [1]. This 6-fold potency advantage provides a quantitative benchmark for the 4-aminobenzoic acid-thiazine chemotype from which 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid is derived. The target compound, lacking the fused benzothiophene ring and the 4-oxo group, represents a simplified scaffold for establishing baseline MRP1 activity and probing the minimal pharmacophore requirements.

Multidrug Resistance MRP1 Inhibitor Cancer Chemotherapy

MRP1 vs. P-gp Selectivity: 4-Aminobenzoic Acid Moiety Confers Absolute Selectivity

The 4-aminobenzoic acid substructure, which is the common feature of the target compound and its active analogs, has been directly demonstrated to be essential for MRP inhibition and accounts for selectivity over P-gp. Both compound 1 and compound 2 (which shares only the 4-aminobenzoic acid substructure) were 'inactive against P-gp' [1]. This contrasts sharply with MK571, which inhibits both MRP1 and MRP2. The exclusion of P-gp activity is a critical differentiator for studies where clean MRP pharmacological tools are required.

Drug Transporter Selectivity MRP1 P-glycoprotein

Scaffold Simplification vs. Fused Benzothieno-Thiazine Analogs: Molecular Weight and Synthetic Accessibility

The target compound (MW = 236.29 g/mol, C11H12N2O2S) is considerably smaller and less lipophilic than the fused benzothieno-thiazine compound 1 (MW = 356.42 g/mol, C17H12N2O3S2). This lower molecular weight and reduced ring complexity translate to improved ligand efficiency metrics and a more advantageous starting point for fragment-based or structure-guided optimization. The absence of the 4-oxo group removes a potential metabolic soft spot, and the lack of the benzothiophene ring eliminates planar aromatic stacking that may contribute to poor solubility.

Medicinal Chemistry Lead Optimization Scaffold Hopping

Kinase Selectivity Profile Differentiation from 4-(Thiazol-5-yl)benzoic Acid CK2 Inhibitors

4-(Thiazol-5-yl)benzoic acid derivatives are well-characterized, potent CK2 inhibitors with IC50 values against CK2α ranging from 0.014 to 0.017 µM [1]. The replacement of the aromatic thiazole with a 5,6-dihydro-4H-1,3-thiazine in the target compound introduces sp³ character and a basic amidine-like nitrogen, fundamentally altering the electronic distribution and protonation state. This structural divergence is expected to abrogate CK2 binding while potentially unlocking affinity for alternative targets such as GPCRs (e.g., NPY1, where related 5,6-dihydrothiazine derivatives show Ki = 464–616 nM [2]).

Kinase Inhibitor Selectivity CK2 Thiazine Heterocycles

Carboxylic Acid Functionality Enables Salt and Prodrug Formation vs. Neutral Phenol Analogs

The target compound bears a carboxylic acid group (benzoic acid moiety) absent in the closely related 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol (MW = 208.28 g/mol, CAS 540771-32-2) . This carboxylic acid provides a handle for salt formation with pharmaceutically acceptable cations (e.g., sodium, lysine) to enhance aqueous solubility, or for ester prodrug strategies to improve membrane permeability. The phenol analog lacks this derivatization potential, limiting its formulation flexibility.

Bioconjugation Prodrug Design Solubility Enhancement

Optimal Research Application Scenarios for 4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic Acid


MRP1 Pharmacophore Minimization and Lead Deconvolution

Use as the minimal scaffold in a structure-activity relationship (SAR) study aimed at identifying the smallest fragment that retains MRP1 inhibitory activity. Systematically compare against compound 1 (the fused-ring lead) in membrane vesicle transport assays to quantify the contribution of the benzothiophene and 4-oxo groups to potency and selectivity [1]. The simplified structure facilitates rapid analog synthesis to map the MRP1 pharmacophore.

Selective MRP1 Chemical Probe Development

Deploy as a negative control or selectivity tool in multidrug resistance assays requiring MRP1-specific inhibition without confounding P-gp activity. Unlike MK571, which inhibits both MRP1 and MRP2, the 4-aminobenzoic acid scaffold provides absolute selectivity against P-gp [1]. This enables clean dissection of MRP1-mediated drug efflux in resistant cancer cell lines.

Non-Kinase Target Exploration via Thiazine Scaffold Hopping

Leverage the differentiated 5,6-dihydro-4H-1,3-thiazine ring to explore GPCR targets (e.g., NPY1, α2-adrenergic receptors) while avoiding CK2 kinase inhibition that is characteristic of aromatic thiazole analogs [2][3]. The non-aromatic ring provides a unique vector for probing receptor binding pockets that favor sp³-rich, flexible ligands over flat aromatic systems.

Prodrug and Bioconjugate Design Starting Point

The benzoic acid handle enables straightforward esterification or amidation to generate prodrugs with modulated physicochemical properties, or to conjugate the thiazine warhead to fluorescent reporters, affinity tags, or targeting ligands . This capability is essential for cellular target engagement assays (e.g., BRET, NanoLuc) and pharmacokinetic optimization.

Quote Request

Request a Quote for 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.